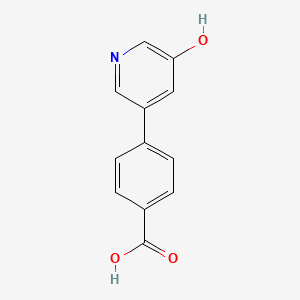

4-(5-Hydroxypyridin-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-hydroxypyridin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO3/c14-11-5-10(6-13-7-11)8-1-3-9(4-2-8)12(15)16/h1-7,14H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRHIOPUVWLLSIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CN=C2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682768 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261895-73-1 | |

| Record name | 4-(5-Hydroxypyridin-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 5 Hydroxypyridin 3 Yl Benzoic Acid and Its Derivatives

Retrosynthetic Analysis and Key Precursors to the 4-(5-Hydroxypyridin-3-yl)benzoic Acid Core

A logical retrosynthetic disconnection of the target molecule, this compound, breaks the crucial carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings. This disconnection points to a Suzuki-Miyaura cross-coupling reaction as a primary synthetic strategy. libretexts.orgresearchgate.net This approach identifies two key precursor types: a halogenated 5-hydroxypyridine derivative and a boronic acid derivative of benzoic acid.

The primary precursors for this retrosynthetic approach are:

A dihalogenated pyridine: A 3,5-dihalopyridine, such as 3-bromo-5-iodopyridine (B183754) or 3,5-dibromopyridine, can serve as the electrophilic partner. The differential reactivity of the halogens can allow for selective coupling.

A protected hydroxypyridine: To avoid interference from the acidic hydroxyl group during coupling, a protected 3-halo-5-hydroxypyridine is often employed. Common protecting groups include methoxy (B1213986) (–OCH₃) or benzyloxy (–OBn) ethers. uni.lu For instance, 3-bromo-5-methoxypyridine (B189597) or 3-bromo-5-benzyloxypyridine are viable precursors. uni.lu

A benzoic acid derivative: The nucleophilic partner is typically 4-(alkoxycarbonyl)phenylboronic acid, such as methyl 4-boronobenzoate, or a protected version of 4-carboxyphenylboronic acid. udel.edu The ester form is preferred to prevent complications with the free carboxylic acid during the coupling reaction.

An alternative retrosynthetic approach involves forming the pyridine ring onto a pre-existing benzoic acid-containing fragment. This would entail cyclization strategies using precursors that already incorporate the substituted phenyl group.

Classical and Modern Synthetic Routes to this compound

The construction of the this compound scaffold is most prominently achieved through palladium-catalyzed cross-coupling reactions, which form the biaryl core. Subsequent modifications then establish the final functionalities.

Condensation Reactions in Scaffold Assembly

While direct condensation to form the final biaryl structure is less common, condensation reactions are fundamental to building the pyridine ring itself from acyclic precursors. The Hantzsch pyridine synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source to form a dihydropyridine (B1217469), which is then oxidized to the pyridine ring. prepchem.com For substituted pyridines, variations of this method, such as the Guareschi-Thorpe condensation, can be employed using cyanoacetamide as one of the active methylene (B1212753) components. These methods provide a versatile entry to polysubstituted pyridines that can then be further functionalized. chemicalbook.com

Cyclization Strategies for Pyridine Ring Formation

Various cyclization strategies offer pathways to the pyridine core. nih.gov A common approach involves the [3+3] cyclization of 1,3-dicarbonyl compounds with enamines. prepchem.com Another powerful method is the Kröhnke pyridine synthesis, which utilizes the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). prepchem.com

More modern approaches include transition-metal-catalyzed cyclizations. For instance, cobalt-catalyzed [2+2+2] cycloadditions of alkynes and nitriles can construct highly substituted pyridine rings in a single step. Additionally, tandem reactions involving cycloaddition and cycloreversion of precursors like 1,4-oxazinones with alkynes provide a route to polysubstituted pyridines. google.com A sequence involving a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, and a 6π-electrocyclization can also afford polysubstituted pyridines from simple starting materials. nih.gov

Functionalization of the Benzoic Acid Moiety

The carboxylic acid group of this compound is a versatile handle for further derivatization, primarily through esterification and amidation.

Esterification: The conversion of the carboxylic acid to its corresponding esters is typically achieved through Fischer esterification, reacting the acid with an alcohol under acidic catalysis. Alternatively, reaction with alkyl halides under basic conditions or using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. diva-portal.org Imidazole carbamates have also been reported as effective reagents for the chemoselective esterification of carboxylic acids. google.com

Amidation: Amide derivatives are readily prepared by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine. nih.gov Direct amidation can also be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activating agent like HOBt (Hydroxybenzotriazole). nih.govprepchem.com

| Transformation | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl ester |

| Esterification | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | DMF, Heat | Alkyl ester |

| Amidation | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | 1. Reflux 2. Anhydrous solvent | Amide |

| Amidation | Amine (R¹R²NH), HATU, DIPEA | DMF, Room Temperature | Amide |

Derivatization of the 5-Hydroxypyridin-3-yl Unit

The hydroxyl group on the pyridine ring is a key site for derivatization, most commonly through O-alkylation to form ethers.

O-Alkylation: This transformation is typically carried out by treating the hydroxypyridine with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). beilstein-journals.org The Williamson ether synthesis is a classic example of this reaction. Mitsunobu reaction conditions, using a phosphine (B1218219) reagent (e.g., triphenylphosphine) and a diazo compound (e.g., diethyl azodicarboxylate, DEAD), can also be used to achieve O-alkylation with an alcohol. uni.lu It is important to note that N-alkylation can be a competing side reaction in pyridone tautomers, and reaction conditions must be chosen carefully to favor O-alkylation. uni.lu

| Transformation | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| O-Alkylation | Alkyl Halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH) | DMF or THF, Room Temperature to Heat | Ether |

| Mitsunobu Reaction | Alcohol (R-OH), PPh₃, DEAD or DIAD | Anhydrous THF, 0 °C to Room Temperature | Ether |

Catalyst Systems and Reaction Optimization in the Synthesis of this compound Analogs

The Suzuki-Miyaura cross-coupling reaction is the cornerstone for assembling the 4-(pyridin-3-yl)benzoic acid core. The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent.

Catalyst Systems: Palladium-based catalysts are almost exclusively used. libretexts.orgnih.gov Common catalyst precursors include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium(II) chloride (PdCl₂). nih.gov These are typically used in conjunction with phosphine ligands that stabilize the palladium center and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands, such as tricyclohexylphosphine (B42057) (PCy₃) and the Buchwald ligands (e.g., SPhos, XPhos), have been shown to be highly effective, especially for coupling with less reactive aryl chlorides or hindered substrates. rsc.org

Reaction Optimization: Key parameters for optimization include:

Base: A base is required to activate the boronic acid. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are commonly used, often in aqueous solution. mdpi.com The choice of base can significantly impact yield and reaction rate.

Solvent: The reaction is often performed in a two-phase system, with a solvent such as 1,4-dioxane, toluene, or dimethylformamide (DMF) and an aqueous phase containing the base. mdpi.com The use of water as a solvent is also being explored as a "green" alternative.

Temperature: Reactions are typically run at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate.

Protecting Groups: For substrates containing reactive functional groups like the phenol (B47542) in 5-hydroxypyridine, protection is often necessary to prevent side reactions. The methoxy or benzyloxy groups are common choices, which can be removed in a final step (e.g., debenzylation via catalytic hydrogenation) to yield the free hydroxyl group. nih.gov

Recent advancements have focused on developing more active and stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. Machine learning has also been employed to optimize reaction conditions for Suzuki-Miyaura couplings, allowing for the rapid identification of high-yielding conditions for a broad range of substrates.

| Catalyst Precursor | Ligand | Typical Base | Common Solvent(s) |

|---|---|---|---|

| Pd(OAc)₂ | PPh₃, PCy₃, SPhos | Na₂CO₃, K₂CO₃ | Toluene, Dioxane, DMF |

| Pd(PPh₃)₄ | - | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O |

| PdCl₂(dppf) | dppf | Na₂CO₃, K₂CO₃ | DMF, Acetonitrile (B52724) |

Green Chemistry Approaches in this compound Synthesis

The pursuit of environmentally benign chemical processes has led to the development of various techniques applicable to the synthesis of complex molecules like this compound. These approaches focus on reducing waste, minimizing energy consumption, and using less hazardous materials. Key areas of green innovation relevant to this synthesis include the use of alternative energy sources like microwave irradiation, the application of eco-friendly solvents, and the development of efficient and recyclable catalytic systems.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant green chemistry tool, offering substantial reductions in reaction times, increased product yields, and often, enhanced purity compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.inmdpi.com The efficient and uniform heating provided by microwave irradiation can accelerate reactions that would otherwise require prolonged heating, thereby saving energy. ijprdjournal.com For instance, the hydrolysis of benzamide (B126) to benzoic acid, a related transformation, can be completed in just 7 minutes under microwave conditions with a 99% yield, a significant improvement over the 1-hour duration required for conventional heating. rasayanjournal.co.in Similarly, the synthesis of various pyrrole (B145914) and 1,3,5-triazine (B166579) derivatives has been shown to be more efficient under microwave irradiation, often proceeding under solvent-free (neat) conditions, which further enhances the green credentials of the process. mdpi.comnih.gov

The application of microwave technology to the Suzuki-Miyaura cross-coupling reaction—a primary method for forming the biaryl linkage in this compound—is a promising green approach. By significantly shortening reaction times from hours to minutes, this technique minimizes the potential for side reactions and decomposition of thermally sensitive functional groups. ijprdjournal.commdpi.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Hydrolysis of Benzamide

| Method | Reaction Time | Temperature | Yield of Benzoic Acid | Reference |

| Conventional Heating | 1 hour | Reflux | ~20% | rasayanjournal.co.in |

| Microwave Irradiation | 7 minutes | 140 °C (preselected) | 99% | rasayanjournal.co.inmdpi.org |

| Microwave Irradiation | 7 minutes | 180 °C (with 5% H₂SO₄) | Complete Hydrolysis | mdpi.org |

Use of Green Solvents and Catalysts in Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds, but it traditionally relies on organic solvents and homogeneous palladium catalysts, which can be toxic and difficult to remove from the final product. mdpi.com Green chemistry research has focused on adapting this reaction to more environmentally friendly conditions.

A significant advancement is the use of water as a reaction solvent. mdpi.com Water is non-toxic, non-flammable, and inexpensive. Specialized palladium catalysts have been developed that are effective in aqueous media, sometimes requiring only parts-per-million (ppm) levels of the catalyst. mdpi.com For example, the synthesis of an intermediate for the drug lumacaftor (B1684366) was improved by using a Pd/C catalyst in water, which not only enhanced the purity of the product but also improved the environmental impact of the process. mdpi.com

Another green strategy is the development of recyclable catalysts. For the Suzuki coupling reaction, palladium catalysts supported on materials like titanium dioxide or functionalized iron oxide nanoparticles have shown excellent reusability. mdpi.com A palladium catalyst on dioxime-functionalized Fe₃O₄ nanoparticles, for instance, enabled extremely short reaction times (around 1 minute) and could be recovered and reused, minimizing heavy metal waste. mdpi.com

Biocatalysis and Renewable Feedstocks

Table 2: Research Findings in Green Synthesis of Related Compounds

| Green Approach | Target/Reaction | Key Findings | Reference |

| Microwave Synthesis | Hydrolysis of benzamide | Reaction time reduced from 1 hour to 7 minutes; yield increased from 20% to 99%. | rasayanjournal.co.in |

| Microwave Synthesis | Synthesis of pyrrole derivatives | Increased yields and reduced reaction times compared to conventional heating. | mdpi.com |

| Green Solvents | Suzuki-Miyaura coupling in water | Improved product purity and environmental impact for pharmaceutical intermediate synthesis. | mdpi.com |

| Recyclable Catalysis | Suzuki-Miyaura coupling | Pd on Fe₃O₄ nanoparticles allowed for reaction times of ~1 minute and catalyst reuse. | mdpi.com |

| Biocatalysis | Synthesis of 4-hydroxybenzoic acid | Production from L-tyrosine with >85% conversion using a whole-cell biocatalyst in water. | nih.gov |

By integrating these green chemistry principles—such as leveraging microwave energy to accelerate reactions, utilizing water as a benign solvent, employing recyclable catalysts for cross-coupling, and sourcing precursors from renewable feedstocks via biocatalysis—more sustainable synthetic routes to this compound can be envisioned and developed.

Advanced Structural Elucidation and Solid State Analysis of 4 5 Hydroxypyridin 3 Yl Benzoic Acid Systems

Single-Crystal X-ray Diffraction Studies on 4-(5-Hydroxypyridin-3-yl)benzoic Acid and Co-crystals

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, such studies would provide invaluable insight into its molecular geometry, intermolecular interactions, and solid-state packing.

Elucidation of Molecular Conformation and Stereochemistry

The core structure of this compound consists of a benzoic acid moiety linked to a 5-hydroxypyridine ring via a C-C single bond. The most significant conformational variable is the dihedral angle between the planes of these two aromatic rings. In the solid state, this angle is a balance between intramolecular steric effects and the demands of efficient crystal packing.

While a dedicated crystal structure for the title compound is not available, data from analogous structures, such as the co-crystal of 4-hydroxy-3-methoxybenzoic acid with 4,4′-bipyridine, show that the molecular units are essentially planar. bohrium.comresearchgate.net For this compound, a relatively small dihedral angle is expected, promoting π-system conjugation, though a completely coplanar arrangement may be hindered by minor steric repulsion between ortho hydrogens. The molecule itself is achiral and possesses no stereocenters, so its stereochemistry is straightforward.

Analysis of Intermolecular Hydrogen Bonding and Supramolecular Assembly

The supramolecular architecture of this compound in the solid state is predicted to be dominated by a rich network of hydrogen bonds. The molecule contains three key functional groups capable of acting as hydrogen bond donors and acceptors: the carboxylic acid, the phenolic hydroxyl group, and the pyridine (B92270) nitrogen.

The most probable and stable hydrogen-bonding interactions would include:

Carboxylic Acid Dimer: A robust R²₂(8) homodimer synthon formed between the carboxylic acid groups of two molecules. This is a highly prevalent and stabilizing interaction in virtually all crystalline carboxylic acids.

Phenol-Pyridine Heterosynthon: A strong O-H···N hydrogen bond between the hydroxyl group of the hydroxypyridine ring and the nitrogen atom of an adjacent molecule. This acid-base interaction is a primary driver in the assembly of pyridine-containing crystal structures. acs.org

Alternative Synthons: Depending on the steric accessibility and packing efficiency, other interactions like O-H(acid)···N(pyridine) or O-H(phenol)···O(carbonyl) could also be present, potentially leading to catemeric (chain) or more complex three-dimensional networks.

These interactions would guide the molecules to assemble into well-defined supramolecular structures, such as tapes, sheets, or more intricate 3D frameworks.

Co-crystallization Strategies and Solid-State Research

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule by incorporating a second, different molecule (a coformer) into the crystal lattice. humanjournals.com The functional groups of this compound make it an excellent candidate for co-crystal formation.

Strategies for forming co-crystals with this compound would involve selecting coformers with complementary functional groups. For instance:

With Bipyridines: Coformers like 4,4′-bipyridine could interact with both the carboxylic acid and phenolic hydroxyl groups, leading to extended, multi-component assemblies. Studies on 4-hydroxybenzoic acid have shown its ability to form noteworthy co-crystals with 4,4'-bipyridine. acs.org

With Other Carboxylic Acids: Co-crystallization with di- or tricarboxylic acids could create complex hydrogen-bonded networks where the pyridine nitrogen acts as a key acceptor site.

With Amides: Coformers containing amide groups, such as isonicotinamide, could form reliable N-H···N and O-H···O=C hydrogen bonds.

Solid-state research on such co-crystals would aim to create new materials with tailored properties, such as improved solubility, stability, or altered crystal morphology, by systematically controlling the intermolecular interactions. humanjournals.com

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic techniques are essential for confirming the molecular structure and probing the electronic and vibrational states of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution ¹H and ¹³C NMR spectroscopy in a suitable solvent (like DMSO-d₆) would provide unambiguous confirmation of the molecular structure by identifying the unique chemical environments of each proton and carbon atom. Based on data from analogous compounds, the following spectral characteristics are predicted.

Predicted ¹H NMR Spectral Data The ¹H NMR spectrum is expected to show distinct signals for the protons on both the benzene (B151609) and pyridine rings, in addition to the acidic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxyl (-COOH) | > 12.0 | Broad Singlet | Highly deshielded, exchanges with D₂O. |

| Phenolic (-OH) | 9.5 - 10.5 | Broad Singlet | Deshielded, exchanges with D₂O. |

| Pyridine H2, H6 | 8.2 - 8.6 | Singlet/Doublet | Protons adjacent to the nitrogen are typically downfield. |

| Pyridine H4 | 7.4 - 7.8 | Singlet/Triplet | |

| Benzene H (ortho to -COOH) | ~8.0 | Doublet | Deshielded by the adjacent carboxylic acid group. |

| Benzene H (ortho to pyridine) | ~7.8 | Doublet | Deshielded by the adjacent pyridine ring. |

Predicted ¹³C NMR Spectral Data The ¹³C NMR spectrum would complement the proton data, showing signals for all carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Carboxyl (-C OOH) | 165 - 170 | Typical range for carboxylic acid carbons. |

| Pyridine C5 (-C -OH) | 155 - 160 | Carbon bearing the hydroxyl group is significantly deshielded. |

| Pyridine C2, C6 | 140 - 150 | Carbons adjacent to nitrogen are deshielded. |

| Benzene C1 (-C -COOH) | 130 - 135 | Quaternary carbon attached to the carboxyl group. |

| Benzene C4 (-C -pyridine) | 138 - 142 | Quaternary carbon attached to the pyridine ring. |

| Other Aromatic C-H | 120 - 130 | Range for other protonated aromatic carbons. |

Advanced Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing molecular vibrations. The spectra for this compound would be characterized by several key vibrational modes.

Predicted Key Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 | Very Broad, Strong | Weak | A hallmark of hydrogen-bonded carboxylic acid dimers. |

| O-H Stretch (Phenolic) | 3200 - 3600 | Broad, Medium | Weak | May be convoluted with the carboxylic acid stretch. |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Strong | |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Very Strong | Medium | The position is sensitive to hydrogen bonding. |

| Aromatic C=C/C=N Ring Stretch | 1450 - 1620 | Strong-Medium | Strong-Medium | A series of bands characteristic of the pyridine and benzene rings. |

| C-O Stretch (Phenolic/Carboxylic) | 1200 - 1350 | Strong | Medium | Coupled vibrations involving the C-O bonds. |

| O-H Bend (Carboxylic Acid Dimer) | ~920 | Broad, Medium | Weak | Out-of-plane deformation, characteristic of the dimer. |

This combined spectroscopic and structural analysis, though predictive, provides a robust framework for understanding the fundamental chemical and physical properties of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Systems

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is largely governed by the transitions of π-electrons in the conjugated system formed by the pyridine and benzene rings.

Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region, often referred to as the B-band (Benzenoid) and the C-band (Conjugated). rsc.orgresearchgate.net The B-band, appearing around 230 nm, and the C-band, a broader absorption centered around 270-280 nm, are attributed to π → π* transitions. rsc.orgresearchgate.net The presence of substituents on the aromatic rings can cause a shift in the absorption maxima (λmax) to longer wavelengths (bathochromic shift) or shorter wavelengths (hypsochromic shift) and can also affect the intensity of the absorption.

For this compound, the presence of the hydroxyl (-OH) group, a strong electron-donating group, and the pyridine ring are expected to significantly influence the electronic transitions. The extended conjugation between the two aromatic rings would likely result in a bathochromic shift of the B and C bands compared to benzoic acid alone. The exact λmax values would be sensitive to the solvent polarity and pH, as these factors can alter the electronic distribution and the ionization state of the hydroxyl and carboxylic acid groups. rsc.org

Table 1: Expected UV-Vis Absorption Bands for this compound and Related Compounds

| Compound | Expected Absorption Band | Approximate Wavelength Range (nm) | Transition Type |

| Benzoic Acid | B-band | 230 | π → π |

| C-band | 274 | π → π | |

| p-Hydroxybenzoic Acid | B-band | ~250 | π → π |

| This compound | B-band | > 230 | π → π |

| C-band | > 280 | π → π | |

| n → π | Longer wavelength, lower intensity | Involving non-bonding electrons on N and O |

Note: The λmax values for this compound are predictive and based on the expected effects of the substituents and conjugated systems.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (molecular formula: C₁₂H₉NO₃), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of benzoic acids and pyridine derivatives. A primary fragmentation step would likely be the loss of the carboxyl group (-COOH) as a radical, resulting in a significant fragment ion. docbrown.info Another common fragmentation is the loss of a water molecule (H₂O) from the molecular ion, especially with the presence of the hydroxyl group.

The fragmentation of the heterocyclic and benzene rings would lead to a series of smaller fragment ions. The cleavage of the bond between the two aromatic rings would also be a probable fragmentation pathway.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value (Predicted) | Proposed Fragment Ion | Neutral Loss |

| 215 | [C₁₂H₉NO₃]⁺ | - |

| 170 | [C₁₁H₈NO]⁺ | -COOH |

| 197 | [C₁₂H₇NO₂]⁺ | -H₂O |

| 121 | [C₇H₅O₂]⁺ | C₅H₄N |

| 95 | [C₅H₅NO]⁺ | C₇H₄O₂ |

| 77 | [C₆H₅]⁺ | C₆H₄NO₃ |

Note: The predicted m/z values are based on the expected fragmentation patterns of similar aromatic and heterocyclic compounds. docbrown.info

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This analysis maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.

For this compound, which possesses hydrogen bond donors (-OH, -COOH) and acceptors (N, O), Hirshfeld surface analysis would be particularly insightful. The analysis generates a 3D surface around the molecule, color-coded to represent different types of intermolecular contacts. Red areas on the surface indicate close contacts, often corresponding to hydrogen bonds, while blue areas represent weaker or no significant contacts.

Polymorphism and Crystallinity Research of this compound

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, including solubility, melting point, and stability. Research into the polymorphism of a compound like this compound is crucial for understanding its solid-state behavior.

The existence of multiple hydrogen bonding donors and acceptors in this compound, along with the rotational freedom between the two aromatic rings, suggests a high propensity for polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to the formation of different polymorphic forms. researchgate.net

The study of polymorphism in benzoic acid derivatives has shown that variations in hydrogen bonding motifs are a common source of different crystal packing arrangements. For instance, carboxylic acids can form dimers or catemers, and the hydroxyl group can participate in various hydrogen-bonding networks. The investigation of potential polymorphs of this compound would involve techniques such as powder X-ray diffraction (PXRD) to identify different crystalline phases and differential scanning calorimetry (DSC) to study their thermal properties and relative stabilities.

Computational and Theoretical Investigations of 4 5 Hydroxypyridin 3 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 4-(5-hydroxypyridin-3-yl)benzoic acid, DFT calculations can reveal fundamental aspects of its chemical nature. These calculations are typically performed using specific basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost nih.govresearchgate.net. The optimized molecular structure provides the foundation for analyzing its reactivity and stability.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity.

A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive and polarizable, indicating a greater ease of intramolecular charge transfer nih.gov. The lower the energy gap, the higher the chemical reactivity and the lower the kinetic stability researchgate.netnih.gov. For instance, the analysis of various benzoic acid derivatives shows that modifications to the substituent groups can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity nih.govresearchgate.net.

Table 1: Representative HOMO-LUMO Energy Gaps for Related Aromatic Compounds This table presents data from similar compounds to illustrate the typical range of values obtained from DFT calculations.

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 | nih.gov |

| 4-bromo-3-(methoxymethoxy) benzoic acid | - | - | 4.46 | researchgate.net |

| Co-complex of 3,5-dinitrobenzoic acid | - | - | Lowest among tested complexes | researchgate.net |

| ClIPP_BF2 | - | - | 2.472 | nih.gov |

| OMeIPP_BF2 | - | - | 2.087 | nih.gov |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. The stabilization energy (E2) associated with these interactions quantifies the strength of the electron delocalization.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecule's surface wuxiapptec.comuni-muenchen.de. The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potential values.

Typically, regions of negative potential (electron-rich), colored in shades of red and orange, are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen nih.govresearchgate.net. Conversely, regions of positive potential (electron-poor), shown in blue, are prone to nucleophilic attack and are generally found around hydrogen atoms, particularly acidic protons nih.govwuxiapptec.com. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and carboxylic acid groups, as well as the nitrogen of the pyridine (B92270) ring, identifying them as sites for interaction with electrophiles or for forming hydrogen bonds. The hydrogen of the carboxylic acid would be a primary site of positive potential researchgate.net.

Molecular Docking Studies on Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex semanticscholar.org. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. For this compound, docking studies can identify potential protein targets and elucidate its binding mechanism.

The primary goal of molecular docking is to predict the binding mode of a ligand within the active site of a target protein. This involves identifying the specific non-covalent interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking cerist.dznih.gov.

Docking simulations of benzoic acid derivatives against various protein targets, like the SARS-CoV-2 main protease, have shown that the hydroxyl and carboxylic acid groups are frequently involved in forming crucial hydrogen bonds with amino acid residues in the active site nih.gov. The orientation of the pyridine and benzene (B151609) rings can facilitate hydrophobic and π-stacking interactions. By analyzing the interaction profile, researchers can understand why a particular ligand binds to a specific protein and what chemical features are essential for this binding nih.gov. This information is critical for designing more potent and selective inhibitors.

After predicting the binding poses, a scoring function is used to estimate the binding affinity (or binding energy) for each pose. These functions calculate a score that reflects the strength of the ligand-protein interaction, allowing for the ranking of different ligands or different binding modes of the same ligand cerist.dz. The score is typically expressed in units of energy, such as kcal/mol, with lower (more negative) values indicating stronger binding affinity nih.govsemanticscholar.org.

Docking studies on various benzoic acid derivatives have demonstrated a correlation between the calculated binding energy and the experimentally observed biological activity cerist.dz. For example, a compound with a more negative binding energy is predicted to be a more potent inhibitor of the target protein. These calculations are essential for prioritizing compounds for further experimental testing and for guiding the optimization of lead compounds in drug development programs.

Table 2: Representative Binding Affinity Scores for Benzoic Acid Derivatives against Protein Targets This table includes data from docking studies on similar compounds to illustrate typical binding energy values.

| Ligand | Target Protein | Binding Energy/Score | Unit | Reference |

| Benzoic acid | SARS-CoV-2 main protease | -29.59 | Docking Score | nih.gov |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 main protease | - | Best potential candidate | nih.gov |

| 3,4 dihydroxy benzoic acid (DHB) | Soybean lipoxygenase (LOX-3) | -10.564 | ΔG (Kj/mol) | cerist.dz |

| Compound 4 (DHB derivative) | Soybean lipoxygenase (LOX-3) | -21.127 | ΔG (Kj/mol) | cerist.dz |

| Compound 9 (DHB derivative) | Soybean lipoxygenase (LOX-3) | -16.959 | ΔG (Kj/mol) | cerist.dz |

| Studied Compound | Target Protein from PDB: 5W79 | -6.0 | kcal/mol | nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into their dynamic interactions and conformational landscapes. For this compound, MD simulations can elucidate its structural flexibility and interactions with surrounding environments, such as solvents or biological macromolecules. These simulations model the atomic motions of the molecule over time by numerically solving Newton's equations of motion.

In a typical MD simulation study, the molecule would be placed in a simulation box, often filled with solvent molecules like water, to mimic physiological conditions. The interactions between atoms are described by a force field, which is a set of parameters that define the potential energy of the system. Through simulation, one can track the trajectory of each atom, revealing how the molecule behaves dynamically.

Key analyses from MD simulations of this compound would include:

Conformational Analysis: The molecule is not entirely rigid; the dihedral angle between the pyridine and benzene rings can rotate. MD simulations can explore the potential energy surface associated with this rotation, identifying low-energy, stable conformations and the energy barriers between them.

Solvent Interactions: The simulations can detail the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carboxylic acid groups and surrounding water molecules. This provides insight into its solubility and the organization of the solvent shell.

Binding Stability: In the context of drug design, if this compound is studied as a ligand for a protein target, MD simulations can assess the stability of the ligand-protein complex. researchgate.netnih.gov By calculating metrics like the root-mean-square deviation (RMSD) of the ligand's position in the binding site, researchers can determine if the binding pose is stable over time. researchgate.net Furthermore, advanced techniques can be used to calculate the binding free energy, offering a quantitative measure of binding affinity. researchgate.net

The results from MD simulations are crucial for understanding the molecule's behavior in a dynamic, solvated environment, which is often more representative of real-world conditions than static, gas-phase calculations.

Quantum Chemical Parameters for Structure-Property Correlations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the electronic structure and reactivity of molecules. For this compound, these calculations provide a set of parameters that correlate its structure with its chemical properties and reactivity. researchgate.net Methods such as DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed for this purpose. nih.gov

The most important parameters derived from these calculations are related to the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO (EHOMO) is associated with the molecule's ability to donate electrons, while the energy of the LUMO (ELUMO) relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. researchgate.net

From EHOMO and ELUMO, several global reactivity descriptors can be calculated to further characterize the molecule's properties. researchgate.net These parameters provide a quantitative basis for understanding the molecule's behavior in chemical reactions.

Below is a table of representative quantum chemical parameters that would be calculated for this compound.

| Parameter | Symbol | Formula | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity and stability |

| Ionization Potential | I | -EHOMO | The energy required to remove an electron |

| Electron Affinity | A | -ELUMO | The energy released when an electron is added |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons |

| Global Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness | S | 1/(2η) | A measure of the molecule's polarizability |

| Global Electrophilicity Index | ω | χ2/(2η) | Propensity to accept electrons |

These theoretical descriptors are invaluable for predicting how this compound will interact with other chemical species and for designing new molecules with tailored electronic properties.

Theoretical Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to interpret experimental data or to characterize a compound before it is synthesized. DFT calculations are widely used to predict vibrational (FTIR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Visible) spectra. nih.gov

Vibrational Spectroscopy (FTIR and Raman) Theoretical vibrational spectra are typically calculated using the same DFT methods (e.g., B3LYP/6-311G(d,p)) employed for geometry optimization. The calculation provides the frequencies of the normal modes of vibration. These theoretical frequencies are often scaled by an empirical factor to correct for systematic errors in the calculations, leading to excellent agreement with experimental spectra. researchgate.net For this compound, this analysis would predict the positions of key vibrational bands, such as the O-H stretching of the hydroxyl and carboxylic acid groups, the C=O stretching of the carboxyl group, and the various C-H and ring stretching and bending modes of the aromatic systems. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide the isotropic shielding values for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like Tetramethylsilane (TMS). rsc.org Such predictions are highly valuable for assigning peaks in experimental NMR spectra and confirming the chemical structure of the synthesized compound.

Electronic Spectroscopy (UV-Visible) The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the absorption of light. The results provide the wavelength of maximum absorption (λmax) and the oscillator strength of these transitions, which can be directly compared to an experimental UV-Vis spectrum to understand the electronic structure and π-π* or n-π* transitions within the molecule. nih.gov

The table below presents hypothetical, yet representative, predicted spectroscopic data for this compound based on DFT calculations.

| Spectroscopic Data Type | Predicted Value | Assignment |

| FTIR Vibrational Frequency | ~3450 cm⁻¹ | O-H stretch (hydroxyl) |

| ~3000 cm⁻¹ (broad) | O-H stretch (carboxylic acid) | |

| ~1700 cm⁻¹ | C=O stretch (carboxylic acid dimer) | |

| ~1600 cm⁻¹ | C=C aromatic ring stretch | |

| ~1250 cm⁻¹ | C-O stretch | |

| ¹H NMR Chemical Shift | ~13.0 ppm | -COOH |

| ~9.5 ppm | -OH | |

| ~7.5 - 8.5 ppm | Aromatic protons | |

| ¹³C NMR Chemical Shift | ~168 ppm | -COOH |

| ~115 - 155 ppm | Aromatic carbons | |

| UV-Vis Absorption | ~260 nm | π → π* transition |

These predicted spectra serve as a powerful complement to experimental characterization, aiding in structural elucidation and the understanding of the molecule's fundamental properties.

In Vitro Biochemical and Biological Activity Research of 4 5 Hydroxypyridin 3 Yl Benzoic Acid and Its Analogs

Enzyme Inhibition Studies

The structural features of 4-(5-Hydroxypyridin-3-yl)benzoic acid, particularly the presence of a phenolic ring and a carboxylic acid group, make it and its analogs prime candidates for enzyme inhibition studies. Research has explored their effects on several key enzyme systems.

Tyrosinase Inhibition Mechanisms

Tyrosinase is a critical copper-containing enzyme involved in melanin (B1238610) biosynthesis, making it a key target for addressing hyperpigmentation. nih.gov Analogs of the hydroxypyridine portion of the molecule, specifically 3-hydroxypyridin-4-one derivatives, have been synthesized and evaluated as tyrosinase inhibitors. nih.govrsc.org

These compounds are believed to exert their inhibitory effect through several mechanisms. A primary mechanism is the chelation of copper ions within the enzyme's active site, which is essential for its catalytic function. nih.gov The structural similarity of the phenolic group in these analogs to L-DOPA, the natural substrate of tyrosinase, allows them to compete for binding to the active site. rsc.org Molecular docking studies on potent 3-hydroxypyridin-4-one inhibitors have shown that the hydroxyl group on the pyridinone ring can form hydrogen bonds with crucial amino acid residues such as Asn81 and Cys83, while also interacting with key histidine residues (His85, His244) that coordinate the copper ions. nih.gov

| Compound | Substituents | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Analog 6i | -OH, -Br | 25.29 | rsc.org |

| Analog 6d | -NO₂ (ortho) | 26.36 | rsc.org |

| Analog 6h | -Cl (meta, ortho) | >100 | rsc.org |

| Kojic Acid (Control) | N/A | 23.12 - 45.73 | researchgate.netthieme-connect.de |

Xanthine (B1682287) Oxidase Inhibition Mechanisms

Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. nih.gov Overproduction of uric acid can lead to hyperuricemia and gout. biorxiv.org Analogs of the benzoic acid moiety have been extensively studied as XO inhibitors. researchgate.netnih.gov

The inhibitory mechanism often involves the carboxylic group of the benzoic acid analog, which can form a salt bridge with Arginine 880 (Arg880) and a hydrogen bond with Threonine 1010 (Thr1010) in the enzyme's active site, stabilizing the enzyme-inhibitor complex. researchgate.net Studies on oxazole (B20620) derivatives containing a benzoic acid group, designed with structural similarity to the known inhibitor febuxostat, have demonstrated potent in vitro XO inhibitory activity in the nanomolar range. nih.gov These inhibitors occupy the active site near the molybdopterin cofactor, a critical component for the enzyme's catalytic activity. herbmedpharmacol.com

Other Enzyme Systems as Research Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase)

Acetylcholinesterase (AChE): AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and is a target in the management of neurodegenerative diseases like Alzheimer's. nih.gov Research on hydroxybenzoic acid derivatives has demonstrated their potential as AChE inhibitors. nih.gov The mechanism involves hydrophobic and π–π interactions between the inhibitor and amino acid residues within the enzyme's active site, such as Trp84 and Phe330. nih.gov For instance, 4-hydroxyphenylpyruvic acid, a metabolite of some amino acids, shows high activity through hydrogen bonding with Tyr121 and Ser122 in the peripheral anionic site (PAS) and hydrophobic interactions with Trp84 at the anionic binding site. nih.gov

Carbonic Anhydrase (CA): Carbonic anhydrases are metalloenzymes involved in various physiological processes, and specific isoforms like CA IX and XII are upregulated in hypoxic tumors, making them anticancer targets. nih.gov Carboxylic acids are a known class of CA inhibitors. nih.gov Benzofuran-based carboxylic acid derivatives have been shown to act as submicromolar inhibitors of the cancer-related hCA IX isoform, with high selectivity over the more common cytosolic isoforms hCA I and II. nih.gov The inhibition mechanism can involve the carboxylate anion coordinating to the zinc ion in the active site or anchoring to the zinc-bound water molecule, thereby blocking the enzyme's catalytic function. nih.gov

Kinetic Analysis of Enzyme Inhibition (e.g., Competitive, Non-Competitive)

Kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. For analogs of this compound, various inhibition types have been identified.

Competitive Inhibition: In this mode, the inhibitor directly competes with the substrate for binding to the enzyme's active site. This is often observed when the inhibitor has a structural similarity to the substrate. rsc.org Kinetic analysis using Lineweaver-Burk plots for certain 3-hydroxypyridin-4-one derivatives against tyrosinase revealed a competitive type of inhibition. rsc.org Similarly, some flavonoid derivatives show competitive inhibition of xanthine oxidase. nih.gov This type of inhibition is characterized by an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax). nih.gov

Non-Competitive Inhibition: Here, the inhibitor binds to a site on the enzyme other than the active site, affecting the enzyme's catalytic efficiency but not substrate binding. Some kojic acid analogs have been shown to be non-competitive inhibitors of tyrosinase. nih.gov This results in a decrease in Vmax without a significant change in Km.

Mixed-Type Inhibition: This occurs when the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. researchgate.net Pyrazolone derivatives of 4-(furan-2-yl)benzoic acid have been identified as mixed-type inhibitors of xanthine oxidase. researchgate.net Likewise, certain 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids exhibit a mixed-type inhibition, where the inhibitor binds preferentially to the free enzyme over the enzyme-substrate complex. nih.gov This is characterized by changes in both Km and Vmax.

| Enzyme | Inhibitor Class | Inhibition Type | Reference |

|---|---|---|---|

| Tyrosinase | 3-Hydroxypyridin-4-one derivative (6i) | Competitive | rsc.orgrsc.org |

| Xanthine Oxidase | Pyrazolone-based 4-(furan-2-yl)benzoic acids | Mixed-type | researchgate.net |

| Xanthine Oxidase | 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids | Mixed-type | nih.gov |

| Xanthine Oxidase | Acylated Flavonoids | Competitive | nih.gov |

| Tyrosinase | Kojic acid-phenylalanine amide | Non-competitive | nih.gov |

Antioxidant Activity Research (Free Radical Scavenging Assays)

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS). The hydroxypyridine and benzoic acid components both contribute to the antioxidant potential of the parent compound and its analogs.

DPPH Radical Scavenging Assays

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and reliable method for evaluating the free radical scavenging ability of compounds. mdpi.comnih.gov The DPPH radical is a stable free radical with a deep violet color; when it is reduced by an antioxidant, the color fades to yellow, and this change in absorbance at 517 nm can be measured spectrophotometrically. nih.govnih.gov

Studies on 3-hydroxypyridin-4-one derivatives containing a benzohydrazide (B10538) group have demonstrated their capacity for DPPH radical scavenging, with reported EC₅₀ values (the concentration required to scavenge 50% of DPPH radicals) ranging from 0.039 to 0.389 mM. rsc.org Research on various hydroxybenzoic acids confirms that the degree and position of hydroxylation significantly affect antioxidant ability. nih.gov For example, dihydroxybenzoic acids generally show stronger activity than monohydroxybenzoic acids. nih.gov The presence of multiple hydroxyl groups enhances the ability of the compound to act as a hydrogen donor, thereby increasing its radical scavenging efficiency. nih.gov

| Compound Class | Activity Metric | Value Range | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one derivatives | EC₅₀ | 0.039 - 0.389 mM | rsc.org |

| 3,4,5-Trihydroxycinnamic acid | IC₅₀ | 16.45 ± 3.35 μM | herbmedpharmacol.com |

| Ascorbic Acid (Control) | IC₅₀ | 33.16 ± 7.38 μM | herbmedpharmacol.com |

Mechanisms of Antioxidant Action

The antioxidant potential of this compound and its analogs is rooted in their chemical structure, particularly the presence of a hydroxyl group on the pyridine (B92270) ring. This feature is common to many phenolic compounds, which are known for their ability to neutralize free radicals. nih.gov The primary mechanisms by which these compounds exert their antioxidant effects include hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). researchgate.net

In the HAT mechanism, the hydroxyl group donates a hydrogen atom to a free radical, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA. nih.gov The resulting radical of the antioxidant molecule is generally more stable and less reactive due to resonance delocalization. The antioxidant capacity of hydroxybenzoic acids is significantly influenced by the number and position of hydroxyl groups on the aromatic ring, with a greater number of hydroxyl groups generally correlating with higher antioxidant activity. mdpi.com

Studies on 3-hydroxypyridine-4-one derivatives have shown that these compounds are effective radical scavengers. nih.govresearchgate.net Computational studies, such as those using density functional theory (DFT), have been employed to predict the antioxidant activity of these molecules by calculating parameters like bond dissociation enthalpy (BDE). nih.govresearchgate.net A lower BDE for the O-H bond indicates a greater ease of hydrogen atom donation and, consequently, a higher antioxidant potential. nih.gov For some 3-hydroxypyridine-4-one derivatives, the sequential proton loss electron transfer (SPLET) mechanism is favored. nih.govresearchgate.net

The antioxidant activity of dihydropyridine (B1217469) derivatives has also been investigated, with compounds bearing electron-donating groups on the aromatic ring exhibiting higher relative antioxidant activity. gavinpublishers.com Furthermore, amide derivatives of 3,4,5-trihydroxyphenylacetic acid have demonstrated potent radical scavenging capabilities, with some compounds being more powerful than vitamin C. nih.gov

Investigation of Metal Ion Chelation Properties (e.g., Iron Chelation)

The ability of this compound and its analogs to chelate metal ions, particularly iron, is a significant aspect of their biochemical profile. The 3-hydroxypyridine-4-one (3,4-HP) scaffold is particularly well-known for its high affinity and selectivity for iron(III). mdpi.com This chelating ability is attributed to the α-hydroxy keto group within the pyridinone ring, which forms stable complexes with hard metal ions like Fe³⁺. mdpi.comkcl.ac.uk

The effectiveness of an iron chelator is often quantified by its pFe³⁺ value, which represents the negative logarithm of the free iron(III) concentration at physiological pH. A higher pFe³⁺ value indicates a greater affinity for iron. Research on 3-hydroxypyridin-4-one derivatives has shown that modifications to the molecular structure can significantly enhance their iron-chelating capacity. For instance, the introduction of a 1'-hydroxyalkyl group at the 2-position of the pyridinone ring has been found to improve pFe³⁺ values. nih.gov

The design of chelators often aims to create ligands that can form stable 1:1, 2:1, or 3:1 complexes with iron, depending on the number of coordination sites offered by the ligand (denticity). kcl.ac.uk For example, bidentate 3-hydroxypyridin-4-ones can form 3:1 complexes with iron(III). kcl.ac.uk The development of hexadentate ligands, which can saturate the six coordination sites of iron(III) in a single molecule, has led to chelators with very high iron affinity. nih.gov

The chelating properties of these compounds are not limited to iron. Studies have also investigated their interactions with other biologically and environmentally relevant metal ions, such as Al³⁺, Cu²⁺, and Zn²⁺. mdpi.comacs.org The selectivity for iron over other essential metals is a crucial factor in the design of therapeutic chelating agents. mdpi.com

| Compound/Analog Class | Chelated Ion(s) | Key Findings | Reference |

|---|---|---|---|

| 3-Hydroxypyridin-4-one derivatives | Fe³⁺, Al³⁺, Cu²⁺, Zn²⁺ | High affinity and selectivity for Fe³⁺. Structural modifications can enhance pFe³⁺ values. | mdpi.comnih.gov |

| Hexadentate 3-hydroxypyridin-4-one ligands | Fe³⁺ | Form highly stable 1:1 complexes with iron(III), leading to very high pFe³⁺ values. | nih.gov |

| 2-aminopyrimidine and 2-aminopyridine (B139424) derivatives | Fe³⁺, Cu²⁺, Zn²⁺ | Chelating activity is attributed to the two adjacent nitrogen atoms in the pyrimidine (B1678525) or pyridine moiety. | acs.org |

Role in Biochemical Pathways and Enzyme Regulation

The metal ion chelation properties of this compound and its analogs can have significant implications for various biochemical pathways and the regulation of enzyme activity. By sequestering metal ions, these compounds can modulate the function of metalloenzymes, which require metal cofactors for their catalytic activity.

A prominent example is the inhibition of iron-dependent enzymes. Iron is a crucial cofactor for many enzymes involved in cellular processes, including DNA synthesis (ribonucleotide reductase) and collagen formation (prolyl and lysyl hydroxylases). By binding to iron, chelators can inhibit the activity of these enzymes. This principle is utilized in the design of inhibitors for specific enzymatic targets.

Furthermore, by chelating iron, these compounds can interfere with the Fenton reaction, a major source of oxidative stress in biological systems. mdpi.com The Fenton reaction involves the reaction of ferrous iron (Fe²⁺) with hydrogen peroxide to produce highly reactive hydroxyl radicals. mdpi.com By binding to iron and preventing it from participating in this reaction, iron chelators can exert an indirect antioxidant effect.

In the context of enzyme inhibition, hydroxypyridinone derivatives have been designed as inhibitors of tyrosinase, a copper-containing enzyme involved in melanin biosynthesis. nih.gov The inhibitory mechanism of these compounds involves their ability to chelate the copper ions in the active site of the enzyme. nih.gov The inhibitory activity was found to be of a competitive-uncompetitive mixed-type. nih.gov

The ability of these compounds to interact with metal ions also suggests their potential to influence signaling pathways that are regulated by metal ion homeostasis. However, detailed in vitro studies are necessary to elucidate the specific effects on various biochemical pathways.

Antimicrobial Activity Studies (In Vitro Research)

In vitro research has demonstrated that pyridine and benzoic acid derivatives possess a broad spectrum of antimicrobial activity. nih.govresearchgate.net The antimicrobial properties of these compounds are influenced by their chemical structure, including the nature and position of substituents on the aromatic rings. nih.gov

Pyridine-containing compounds have been shown to be effective against a range of microorganisms, including bacteria and fungi. nih.govnih.gov For example, nicotinic acid benzylidene hydrazide derivatives have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger. nih.gov Similarly, isonicotinic acid hydrazide derivatives have also exhibited significant antimicrobial effects. nih.gov

Benzoic acid and its derivatives are also known for their antimicrobial properties. researchgate.net The mechanism of action for benzoic acid is thought to involve the disruption of bacterial cell homeostasis through the release of H⁺ ions into the cytoplasm. researchgate.net Derivatives such as p-aminobenzoic acid and 2,4-dihydroxybenzoic acid have been shown to possess intrinsic antimicrobial activity. researchgate.net

The combination of a pyridine and a benzoic acid moiety in a single molecule, as in this compound, suggests the potential for synergistic or unique antimicrobial activities. However, specific in vitro data for this particular compound is limited, and much of the understanding is derived from studies on its structural components and related analogs.

Antibacterial Spectrum and Efficacy (Gram-positive, Gram-negative)

The antibacterial activity of pyridine and benzoic acid derivatives has been evaluated against both Gram-positive and Gram-negative bacteria.

Gram-positive bacteria: Several studies have reported the efficacy of these compounds against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. For instance, certain 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide (B126) derivatives have demonstrated potent inhibitory activity against S. aureus, including multidrug-resistant strains (MRSA). nih.gov Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have also shown high activity against S. aureus. nih.gov Additionally, some 3-(pyridine-3-yl)-2-oxazolidinone derivatives have exhibited strong antibacterial activity against a panel of Gram-positive bacteria, including S. aureus, Enterococcus faecalis, and Bacillus subtilis. nih.gov

Gram-negative bacteria: The activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa has also been documented. Some nicotinic acid benzylidene hydrazide derivatives have shown activity against E. coli. nih.gov N-alkylated pyridine-based organic salts have demonstrated antibacterial activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). nih.gov A novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, has shown moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus (Gram-positive) and E. coli (Gram-negative). mdpi.com

| Compound/Analog Class | Gram-positive Activity (Example Species) | Gram-negative Activity (Example Species) | Reference |

|---|---|---|---|

| 4-oxoquinazolin-3(4H)-yl)benzoic acid derivatives | Potent against Staphylococcus aureus (including MRSA) | Not specified | nih.gov |

| Nicotinic acid benzylidene hydrazide derivatives | Staphylococcus aureus, Bacillus subtilis | Escherichia coli | nih.gov |

| 3-(Pyridine-3-yl)-2-oxazolidinone derivatives | Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis | Not specified | nih.gov |

| 5-(p-hydroxybenzoyl) shikimic acid | Moderate against methicillin-resistant Staphylococcus haemolyticus | Moderate against Escherichia coli | mdpi.com |

Antifungal Research

The antifungal potential of pyridine and its derivatives has been a subject of investigation. Ciclopirox, a substituted pyridine derivative, is a commercially available antifungal agent. nih.gov Research has shown that other pyridine-containing compounds also exhibit antifungal properties. For example, some pyridine-pyrazole hybrids have demonstrated activity against Candida albicans and Aspergillus fumigatus. nih.gov

Benzoic acid derivatives have also been reported to have antifungal effects. researchgate.net The combination of these two pharmacophores in a single molecule could lead to compounds with enhanced or novel antifungal activity. Studies on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have shown that some of these compounds exhibit antifungal activity against C. albicans. nih.gov

Recent research has also explored the antifungal properties of compounds containing a pyridinone ring. Some of these compounds have shown inhibitory effects on Candida biofilm formation. nih.gov Additionally, hydrazine-based compounds, some of which may be related to pyridine derivatives, have demonstrated fungicidal activity against C. albicans, including strains resistant to existing antifungal drugs. mdpi.com

Receptor Binding and Ligand-Target Interactions Research (Pre-clinical, Non-human Focus)

Pre-clinical research into the receptor binding and ligand-target interactions of this compound and its analogs is an emerging area. The structural features of these molecules suggest that they may interact with a variety of biological targets, including enzymes and receptors.

As previously mentioned, hydroxypyridinone derivatives have been designed as inhibitors of the copper-containing enzyme tyrosinase. nih.gov Molecular modeling studies can provide insights into the binding modes of these inhibitors within the enzyme's active site, highlighting key interactions with amino acid residues and the chelation of the catalytic metal ions. nih.gov

In the context of cancer research, 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. nih.gov X-ray crystallography has been used to determine the co-crystal structures of these inhibitors bound to Mcl-1, revealing that a common binding motif involves a hydrogen bond between the carboxyl group of the benzoic acid scaffold and an arginine residue in the protein's binding pocket. nih.gov

Furthermore, pyridine and pyrimidine derivatives have been investigated as multi-target inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease. acs.org These studies often involve molecular docking simulations to predict the binding poses of the inhibitors within the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The photosensitizing properties of 3-hydroxypyridine (B118123) derivatives, which are structurally related to the core of this compound, have also been studied. researchgate.net This research suggests that these compounds can induce photooxidative stress in skin cells, which could have implications for their interaction with cellular components upon exposure to light. researchgate.net

Biochemical Pathway Modulation Research

Several analogs of this compound have demonstrated potent inhibitory activity against a range of enzymes. For instance, derivatives of 4-(thiazol-5-yl)benzoic acid have been identified as powerful inhibitors of protein kinase CK2, a crucial enzyme in cell growth and proliferation pathways. nih.gov Similarly, certain benzoic acid derivatives have been shown to inhibit xanthine oxidase, an enzyme pivotal in the development of hyperuricemia and gout. nih.gov Other related compounds have displayed inhibitory effects on tyrosinase and tyrosine phenol-lyase, enzymes involved in melanin production and the metabolism of aromatic amino acids, respectively. nih.govnih.gov

The following sections detail the research findings for various analogs, categorized by the biochemical pathways they modulate.

A significant body of research has focused on the ability of benzoic acid analogs to inhibit specific enzymes. This inhibition is a key mechanism through which these compounds can modulate biochemical pathways and exert their biological effects.

Protein Kinase CK2 Inhibition

Analogs of 4-(thiazol-5-yl)benzoic acid have been designed and evaluated as inhibitors of protein kinase CK2. nih.gov The study revealed that modifications to the core structure, such as the introduction of azabenzene moieties, resulted in potent inhibitory activity. nih.gov

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| Pyridine-carboxylic acid derivatives | CK2α | 0.014-0.017 | nih.gov |

| Pyridine-carboxylic acid derivatives | CK2α' | 0.0046-0.010 | nih.gov |

| Pyridazine-carboxylic acid derivatives | CK2α | 0.014-0.017 | nih.gov |

| Pyridazine-carboxylic acid derivatives | CK2α' | 0.0046-0.010 | nih.gov |

| 2-halo- or 2-methoxy-benzyloxy substituted benzoic acid derivatives | CK2α | 0.014-0.016 | nih.gov |

| 2-halo- or 2-methoxy-benzyloxy substituted benzoic acid derivatives | CK2α' | 0.0088-0.014 | nih.gov |

Xanthine Oxidase Inhibition

A series of 4-(5-aminosubstituted-4-cyanooxazol-2-yl)benzoic acids were designed as inhibitors of xanthine oxidase. nih.gov The most effective compounds demonstrated inhibitory activity in the nanomolar range, comparable to the known inhibitor febuxostat. nih.gov Kinetic studies suggested a mixed-type inhibition mechanism. nih.gov

| Compound Substituent at position 5 of the oxazole ring | Target Enzyme | IC50 | Inhibition Type | Reference |

| 4-benzylpiperidin-1-yl | Xanthine Oxidase | Close to febuxostat | Mixed-type | nih.gov |

| 1,2,3,4-tetrahydroisoquinolin-2-yl | Xanthine Oxidase | Close to febuxostat | Mixed-type | nih.gov |

Tyrosinase and Tyrosine Phenol-Lyase Inhibition

Research into other benzoic acid derivatives has revealed inhibitory activity against enzymes such as tyrosinase and tyrosine phenol-lyase. 3,5-Dihydroxybenzoic acid was identified as a competitive inhibitor of tyrosine phenol-lyase. nih.gov In a separate study, 3-hydroxypyridine-4-one derivatives bearing benzyl (B1604629) hydrazide substitutions were synthesized and showed notable tyrosinase inhibitory effects. nih.gov

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 3,5-Dihydroxybenzoic acid | Tyrosine Phenol-Lyase | - | Competitive | nih.gov |

| 3-hydroxypyridine-4-one benzyl hydrazide derivatives | Tyrosinase | 25.29 - 64.13 | - | nih.gov |

Other Biological Activities

Beyond specific enzyme inhibition, various benzoic acid derivatives have been explored for a range of other in vitro biological activities, including antimicrobial and antioxidant effects. researchgate.net For example, p-hydroxy benzoic acid and its derivatives have been reported to possess antimicrobial, antioxidant, and anti-inflammatory properties. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Identification of Key Pharmacophoric Features within the 4-(5-Hydroxypyridin-3-yl)benzoic Acid Core

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target and exert its activity. nih.gov For the this compound core, the key pharmacophoric features can be deduced from its constituent parts, which are common in many enzyme inhibitors and receptor ligands.

The primary pharmacophoric features are:

A Hydrogen Bond Acceptor (HBA): The nitrogen atom in the pyridine (B92270) ring acts as a hydrogen bond acceptor.

A Hydrogen Bond Donor (HBD): The phenolic hydroxyl group on the pyridine ring is a potent hydrogen bond donor.

An Anionic/HBA Group: The carboxylic acid on the benzoic acid ring, which is typically ionized at physiological pH, can act as a strong hydrogen bond acceptor or form salt bridges with positively charged residues like arginine or lysine (B10760008) in a protein's active site.

Two Aromatic Rings (AR): The pyridine and benzene (B151609) rings provide a rigid scaffold and can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a binding pocket. nih.gov

Based on analyses of similar biaryl compounds, a putative pharmacophore model for inhibitors based on this scaffold would likely consist of a specific spatial arrangement of these features. nih.govtandfonline.com For instance, a four-point pharmacophore model for biphenyl (B1667301) derivatives acting as aromatase inhibitors identified two H-bond acceptors and two aromatic rings as crucial for activity. nih.gov For the this compound core, a potential five-point model could be proposed, incorporating the HBD from the hydroxyl group, the HBA from the pyridine nitrogen, the anionic center of the carboxylate, and the two aromatic rings. The relative orientation of these features, dictated by the torsional angle between the two rings, is critical for optimal binding.

Table 1: Putative Pharmacophoric Features of this compound

| Feature Type | Moiety | Potential Interaction |

| Hydrogen Bond Donor (HBD) | Hydroxyl Group | Interaction with serine, threonine, or backbone carbonyls |

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with backbone N-H or polar side chains |

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking, hydrophobic interactions |

| Aromatic Ring (AR) | Benzene Ring | π-π stacking, hydrophobic interactions |

| Anionic/HBA | Carboxylic Acid | Salt bridge, hydrogen bonding |

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of compounds based on the this compound scaffold can be finely tuned by introducing various substituents on either of the aromatic rings.

Positional Effects of Substituents on the Benzoic Acid Ring

Substituents on the benzoic acid ring can significantly influence the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and pharmacokinetic properties. The position of the substituent is crucial. pearson.com

Electron-Withdrawing Groups (EWGs): The introduction of EWGs (e.g., -NO₂, -CN, -CF₃, halogens) on the benzoic acid ring generally increases the acidity of the carboxylic acid. mdpi.com This can enhance interactions with positively charged residues in a binding site. Studies on substituted biphenyls have shown that EWGs at the meta or para positions can improve cytotoxic activity. mdpi.com For example, in a series of dihydropyrimidinones, meta-substitution with an electron-withdrawing group enhanced activity, likely due to favorable H-bond formation. mdpi.com

Electron-Donating Groups (EDGs): Conversely, EDGs (e.g., -OCH₃, -CH₃) decrease the acidity of the carboxylic acid. Depending on the target, this could either weaken or strengthen the interaction. In some cases, small alkyl or methoxy (B1213986) groups can fill small hydrophobic pockets, enhancing affinity.

Steric Effects: The size and position of substituents are critical. Bulky groups can cause steric hindrance, preventing the molecule from fitting into a binding pocket. mdpi.com However, if the target has a corresponding large pocket, a bulky substituent can increase van der Waals interactions and improve potency. In studies of 2,2'-disubstituted biphenyls, an unsymmetrical compound with specific substitutions showed the most potent activity against liver injury, highlighting the importance of the substitution pattern. nih.gov Computational studies on 4-substituted biphenyls have quantified how substituent effects are transmitted through the benzene framework, influencing the geometry and electronic distribution of the entire molecule. nih.govacs.org

Table 2: Predicted Effects of Substituents on the Benzoic Acid Ring

| Position | Substituent Type | Predicted Effect on Activity | Rationale |

| Ortho | Bulky Group | Likely Decrease | Steric hindrance with the pyridine ring, disrupting planarity. |

| Meta | Electron-Withdrawing | Potential Increase | Enhances acidity of carboxyl group; may form specific interactions. mdpi.com |

| Para | Electron-Withdrawing | Potential Increase | Enhances acidity of carboxyl group; may extend into a distal pocket. |